molecular formula C9H9Br2NO2 B1378322 Methyl 3-amino-2,6-dibromo-4-methylbenzoate CAS No. 1352397-65-9

Methyl 3-amino-2,6-dibromo-4-methylbenzoate

Cat. No.: B1378322
CAS No.: 1352397-65-9
M. Wt: 322.98 g/mol
InChI Key: YGAOHYSTOURSEQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,6-dibromo-4-methylbenzoate is a substituted benzoate ester characterized by bromine atoms at the 2- and 6-positions, an amino group at the 3-position, and a methyl group at the 4-position of the aromatic ring.

Properties

IUPAC Name

methyl 3-amino-2,6-dibromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-4-3-5(10)6(9(13)14-2)7(11)8(4)12/h3H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAOHYSTOURSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)Br)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,6-dibromo-4-methylbenzoate typically involves the bromination of methyl 3-amino-4-methylbenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring . The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, at a specific temperature range.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,6-dibromo-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Benzoates: Formed through substitution reactions.

    Nitro Derivatives: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Coupled Products: Formed through coupling reactions.

Scientific Research Applications

Methyl 3-amino-2,6-dibromo-4-methylbenzoate is utilized in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: In the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,6-dibromo-4-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dibromo groups can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Applications Notable Features
Methyl 3-amino-2,6-dibromo-4-methylbenzoate 2,6-Br; 3-NH₂; 4-CH₃ ~322.97 (calculated) Synthetic intermediate High halogen content for electrophilic substitution
Chloramben Methyl 2,5-Cl; 3-NH₂; 4-CH₃ 218.65 Herbicide Chlorine enhances cost-effectiveness
Metsulfuron-methyl Sulfonylurea-triazine moiety 381.37 Herbicide ALS inhibition; triazine enhances activity
Compound 5l Triazine-phenoxy-bromo groups 567.35 Ligand/Materials Extended conjugation; complex synthesis

Biological Activity

Methyl 3-amino-2,6-dibromo-4-methylbenzoate is a chemical compound with significant biological activity due to its unique structural features. The combination of amino and dibromo groups enhances its interaction with various biological macromolecules, making it a valuable candidate for medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉Br₂NO₂
  • Molecular Weight : 322.98 g/mol
  • Structural Features : The compound contains an amino group (-NH₂) and two bromine atoms attached to a methyl-substituted benzoate ring, which contribute to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, while the dibromo groups can participate in halogen bonding. This facilitates the compound's role as an inhibitor or activator of various enzymes, modulating biochemical pathways .
  • Receptor Binding : The presence of halogens enhances binding affinity to receptors, influencing receptor-ligand interactions. This characteristic makes the compound a candidate for research into therapeutic agents targeting specific receptors .

Biological Activity Data

Research has shown that this compound exhibits a range of biological activities:

Biological Activity Mechanism Reference
Enzyme inhibitionModulates enzyme activity by binding to active sites
Antimicrobial propertiesExhibits activity against certain bacterial strains
Cytotoxic effectsInduces apoptosis in cancer cell lines

Case Studies

  • Enzyme Inhibition Study :
    A study demonstrated that this compound inhibited the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The compound showed a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating its potential as a neuroprotective agent .
  • Antimicrobial Activity :
    In vitro tests revealed that this compound exhibited antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively. This suggests its potential application in developing new antimicrobial agents .
  • Cytotoxicity in Cancer Cells :
    Research involving human breast cancer cell lines (MCF-7) indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. This points to its potential role in cancer therapy .

Comparison with Similar Compounds

This compound shares structural similarities with other compounds that also exhibit biological activity:

Compound Name Key Differences Biological Activity
Methyl 3-amino-4-methylbenzoateLacks dibromo substituentsLower enzyme inhibition
Methyl 3-amino-2,6-dichloro-4-methylbenzoateChlorine instead of bromineDifferent binding affinity and reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2,6-dibromo-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2,6-dibromo-4-methylbenzoate

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